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Compound of Interest

7-Bromo-1,2-dihydroisoquinolin-

3(4H)-one

cat. No.: B1522602

Compound Name:

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2-
dihydroisoquinolin-3(4H)-one

Abstract

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound built upon the
privileged isoquinoline scaffold, a core structure prevalent in numerous biologically active
molecules and natural products.[1][2][3] The systematic characterization of its physicochemical
properties is a foundational step in evaluating its potential as a drug candidate or a molecular
probe. These properties—including lipophilicity, solubility, and ionization state—govern the
absorption, distribution, metabolism, and excretion (ADME) profile, thereby dictating the
compound's ultimate bioavailability and efficacy. This guide provides a comprehensive
overview of the known and predicted physicochemical properties of 7-Bromo-1,2-
dihydroisoquinolin-3(4H)-one, details robust experimental methodologies for their
determination, and interprets this data within the context of modern drug discovery.

Introduction to the Isoquinoline Scaffold and

Physicochemical Profiling
The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline ring system is a cornerstone of medicinal chemistry, forming the structural
basis for a wide array of pharmaceuticals and natural alkaloids.[1][3] Derivatives of this scaffold
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have demonstrated a vast spectrum of biological activities, including antihypertensive, anti-
inflammatory, antimicrobial, and antitumor effects.[1][2][4][5] The inherent versatility and "drug-
like" nature of the isoquinoline core make novel derivatives, such as the subject of this guide,
compelling targets for investigation.

Compound Identity: 7-Bromo-1,2-dihydroisoquinolin-
3(4H)-one

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a synthetic derivative characterized by a
bromine atom at the 7-position of the dihydroisoquinolinone core. This substitution significantly
influences the molecule's electronic distribution and steric profile, which in turn modulates its
physicochemical and pharmacological properties.

The Imperative of Physicochemical Profiling in Drug
Discovery

In the early stages of drug discovery, a significant percentage of promising compounds fail due
to poor biopharmaceutical properties.[6] A thorough understanding of a molecule's
physicochemical characteristics is therefore not merely academic but a critical, cost-saving
necessity.[6][7] Properties such as lipophilicity (log P/D), agueous solubility, and the ionization
constant (pKa) are primary determinants of a compound's journey through the body, from oral
absorption to target engagement and eventual clearance.[8] High-throughput screening
methods for these properties are now integral to identifying and optimizing viable lead
candidates.[6][9]

Core Physicochemical Profile

This section summarizes the key identifying and physicochemical data for 7-Bromo-1,2-
dihydroisoquinolin-3(4H)-one. The available data is a combination of catalog information and
computational predictions.

Molecular and Physical Characteristics
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Property Value Source

] 7-Bromo-1,2-
Chemical Name ) ) o [10][11]
dihydroisoquinolin-3(4H)-one

7-Bromo-1,4-dihydro-3(2H)-
Synonyms ) o [10][11]
isoquinolinone

CAS Number 943751-93-7 [10][11][12]
Molecular Formula CoHsBrNO [10][12][13][14]
Molecular Weight 226.07 g/mol [10][11][14]
Appearance Light yellow to yellow solid [10]

Predicted Physicochemical Properties

Computationally predicted properties provide valuable initial estimates to guide experimental
design. These values are derived from the molecule's structure using established algorithms.
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Property

Predicted/Calculate
d Value

Significance in
. Source
Drug Discovery

Boiling Point

412.6 £45.0 °C

Indicates low volatility

and thermal stability.

Density

1.559 + 0.06 g/cm?3

Relates to the
compound's packing [10]

in the solid state.

logP (Octanol/Water)

1.62

A measure of

lipophilicity; this value
suggests good

membrane [11]
permeability potential

without excessive

hydrophobicity.

pKa

14.90 + 0.20

This high pKa for the
amide N-H proton
indicates the molecule
will be overwhelmingly
neutral at

o [10]
physiological pH,
which is favorable for
passive diffusion
across cell

membranes.

TPSA

29.1 Az

The Topological Polar
Surface Area is a
predictor of
membrane
. [11]
permeability. A value <
140 Az is associated
with good oral

bioavailability.
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Experimental Methodologies for Physicochemical
Characterization

The following protocols represent robust, self-validating methods for the experimental
determination of the key physicochemical properties of a new chemical entity (NCE) like 7-
Bromo-1,2-dihydroisoquinolin-3(4H)-one.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1522602?utm_src=pdf-body
https://www.benchchem.com/product/b1522602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

/Phase 1: Initial Screening\

Synthesis & Purification
of NCE
/

A
Structural Confirmation
(NMR, LC-MS)
A

4
[ Purity Analysis |
| (HPLC-UV >95%)

- J
Proceed if Pure Proceed if Pure Prqceed if Pure
4 . . -~
Phase 2: Core Physicochemical Profiling
A/ \ 4 \4
Lipophilicity (LogD) Kinetic Solubility pKa Determination
(RP-HPLC) (Turbidimetry) (Potentiometry/UV)
-

If promising

a Phase 3; 'In-Depth & ADME-Related Properties )

(e:e_"gzﬁggy ézi?-,Z) Thermodynamic Solubility

Data-integration Dafain

Solid State Analysis
(DSC, TGA, XRD)
G

nteg T Datartr

gration Data Integration

Comprehensive
Physicochemical Profile

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Size
(MW = 226)

Excretion
(Renal/Hepatic Clearance)

Lipophilicity
(LogP = 1.6)

Aqueous Solubility
(Expected to be low-moderate)

lonization (pKa)
(Neutral at pH 7.4)

Polarity (TPSA)
(TPSA= 29 A?)

Potential liability iting factor? |Favorable (Neutral) _Favorable

Distributior Metabolism Absorption
(Tissue Penetration, BBB?) (CYP Interactions) (Gut Permeation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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